1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(pyridin-3-YL)ethyl]thiourea
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Overview
Description
1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(pyridin-3-YL)ethyl]thiourea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a dimethylamino group, a pyridinyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(pyridin-3-YL)ethyl]thiourea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of key starting materials such as 4-chloroaniline, 3-pyridinecarboxaldehyde, and dimethylamine.
Formation of Intermediate: The 4-chloroaniline is reacted with 3-pyridinecarboxaldehyde under acidic conditions to form an imine intermediate.
Addition of Thiourea: The imine intermediate is then treated with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(pyridin-3-YL)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea moiety to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, solvents such as ethanol or dimethyl sulfoxide.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(pyridin-3-YL)ethyl]thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(pyridin-3-YL)ethyl]thiourea involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: Depending on the target, the compound can modulate various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea: Lacks the pyridinyl group, which may affect its binding affinity and specificity.
1-(4-Chlorophenyl)-3-[2-(pyridin-3-YL)ethyl]thiourea: Lacks the dimethylamino group, potentially altering its solubility and reactivity.
1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(pyridin-2-YL)ethyl]thiourea: Similar structure but with a different position of the pyridinyl group, which can influence its biological activity.
Uniqueness: 1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(pyridin-3-YL)ethyl]thiourea is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19ClN4S |
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Molecular Weight |
334.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(dimethylamino)-2-pyridin-3-ylethyl]thiourea |
InChI |
InChI=1S/C16H19ClN4S/c1-21(2)15(12-4-3-9-18-10-12)11-19-16(22)20-14-7-5-13(17)6-8-14/h3-10,15H,11H2,1-2H3,(H2,19,20,22) |
InChI Key |
LZPUEEFKHIIGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=S)NC1=CC=C(C=C1)Cl)C2=CN=CC=C2 |
Origin of Product |
United States |
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